molecular formula C₂₂H₃₀N₃O₁₀P B560560 Sofosbuvir impurity M CAS No. 2095551-10-1

Sofosbuvir impurity M

Katalognummer B560560
CAS-Nummer: 2095551-10-1
Molekulargewicht: 527.46
InChI-Schlüssel: WAKQLZVLNOKKHE-BFQGEBBDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sofosbuvir impurity M is an diastereoisomer of Sofosbuvir and is considered an impurity of Sofosbuvir . Sofosbuvir (PSI-7977) is an inhibitor of HCV RNA replication and demonstrates potent anti-hepatitis C virus activity .


Synthesis Analysis

The synthesis of Sofosbuvir’s fluorinated sugar core through chemical aldol addition provides an excellent example for highlighting the potential of enzyme catalysis upon prospective protein engineering . The key intermediate lactone 4, developed in the chiral synthesis of PSI-6130, allows for the introduction of numerous base analogs and also access modifications to the 3′- and 4′-positions of the ribose core .


Molecular Structure Analysis

The molecular formula of Sofosbuvir impurity M is C22H30N3O10P . The InChI code is 1S/C22H30N3O10P/c1-13(2)33-19(28)14(3)24-36(31,35-15-8-6-5-7-9-15)32-12-16-18(27)22(4,30)20(34-16)25-11-10-17(26)23-21(25)29/h5-11,13-14,16,18,20,27,30H,12H2,1-4H3,(H,24,31)(H,23,26,29)/t14-,16+,18+,20+,22-,36?/m0/s1 .


Chemical Reactions Analysis

The chromatographic separation of Sofosbuvir and its process-related impurity was achieved on Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm with mobile phase composed of 0.1% trifluoroacetic acid in 1000 ml of water:acetonitrile (50:50) using an isocratic mode of elution .


Physical And Chemical Properties Analysis

Sofosbuvir impurity M is a solid substance . It has a molecular weight of 527.47 . The retention time for Sofosbuvir was found to be 3.674 min and its impurity was 5.704 min .

Wissenschaftliche Forschungsanwendungen

1. Pharmacokinetic and Pharmacodynamic Profile

Sofosbuvir, with impurities like GS-331007, has a well-characterized pharmacokinetic and pharmacodynamic profile. It undergoes intracellular activation, forming active and inactive metabolites, and exhibits linear pharmacokinetics with minimal accumulation upon multiple dosing (Kirby et al., 2015).

2. Qualitative and Quantitative Analysis in Pharmaceuticals

Research has developed methods for the qualitative and quantitative analysis of sofosbuvir in pharmaceuticals, including potential degradants, which are essential for controlling its quality in medications (Contreras et al., 2017).

3. Impurity Estimation in Pharmaceutical Forms

A developed RP HPLC method provides a specific, precise, and accurate estimation of Sofosbuvir and its related impurity, such as phosphoryl, in bulk and pharmaceutical dosage forms (Ganji et al., 2021).

4. Hepatic Concentration Analysis

Sofosbuvir's hepatic concentration analysis in human liver tissue revealed efficient delivery and metabolism in the liver, providing insights into its pharmacological profile and effectiveness in hepatitis C treatment (Babusis et al., 2018).

5. In Vitro Evaluation Against Other Viruses

Sofosbuvir has been evaluated in vitro for its activity and resistance profile against viruses like West Nile Virus, suggesting potential broader antiviral applications beyond hepatitis C (Dragoni et al., 2020).

Safety And Hazards

Sofosbuvir impurity M is harmful and has the signal word 'Warning’ . It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

The development and validation of RP HPLC method for the estimation of Sofosbuvir and its process-related impurity in bulk and pharmaceutical dosage forms has been proposed . This method is simple, specific, precise, and accurate, and can be successfully applied for routine analysis of Sofosbuvir and related phosphoryl impurity in bulk and pharmaceutical dosage forms .

Eigenschaften

CAS-Nummer

2095551-10-1

Produktname

Sofosbuvir impurity M

Molekularformel

C₂₂H₃₀N₃O₁₀P

Molekulargewicht

527.46

IUPAC-Name

propan-2-yl (2S)-2-[[[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C22H30N3O10P/c1-13(2)33-19(28)14(3)24-36(31,35-15-8-6-5-7-9-15)32-12-16-18(27)22(4,30)20(34-16)25-11-10-17(26)23-21(25)29/h5-11,13-14,16,18,20,27,30H,12H2,1-4H3,(H,24,31)(H,23,26,29)/t14-,16+,18+,20+,22-,36-/m0/s1

InChI-Schlüssel

WAKQLZVLNOKKHE-BFQGEBBDSA-N

SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)O)O)OC3=CC=CC=C3

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Sofosbuvir impurity M
Reactant of Route 2
Reactant of Route 2
Sofosbuvir impurity M
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Sofosbuvir impurity M
Reactant of Route 4
Reactant of Route 4
Sofosbuvir impurity M
Reactant of Route 5
Reactant of Route 5
Sofosbuvir impurity M
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Sofosbuvir impurity M

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.